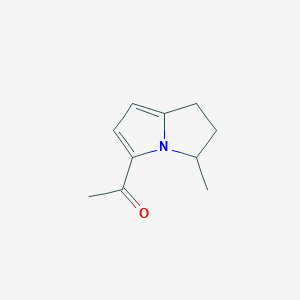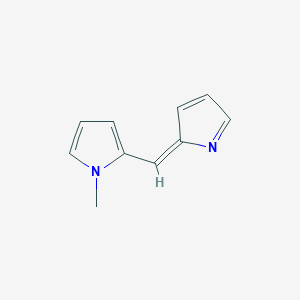
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is an organic compound characterized by its unique structure, which includes two pyrrole rings connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole typically involves the condensation of pyrrole derivatives. One common method is the reaction of 2-formylpyrrole with 1-methylpyrrole in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated pyrrole derivatives, nitropyrrole derivatives, and sulfonated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of conjugated systems, which are important in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable, conjugated systems. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mecanismo De Acción
The mechanism by which 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole: Lacks the methyl group on the second pyrrole ring.
2-((2H-Pyrrol-2-ylidene)methyl)-1-ethyl-1H-pyrrole: Contains an ethyl group instead of a methyl group on the second pyrrole ring.
2-((2H-Pyrrol-2-ylidene)methyl)-1-phenyl-1H-pyrrole: Contains a phenyl group instead of a methyl group on the second pyrrole ring.
Uniqueness
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is unique due to the presence of the methyl group on the second pyrrole ring, which can influence its reactivity and the types of interactions it can participate in. This structural feature can enhance its stability and make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-pyrrol-2-ylidenemethyl]pyrrole |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)8-9-4-2-6-11-9/h2-8H,1H3/b9-8+ |
Clave InChI |
CRMSPHCXQYEPTM-CMDGGOBGSA-N |
SMILES isomérico |
CN1C=CC=C1/C=C/2\C=CC=N2 |
SMILES canónico |
CN1C=CC=C1C=C2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
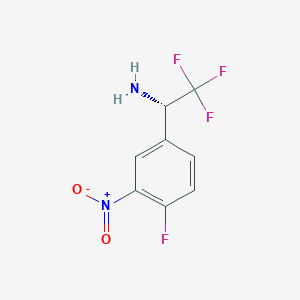
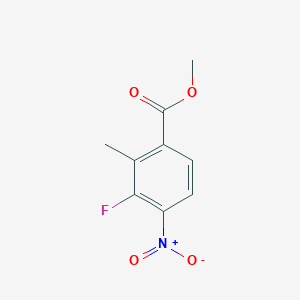

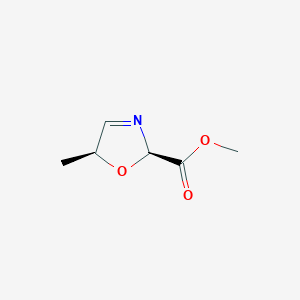
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
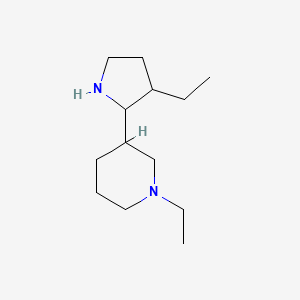

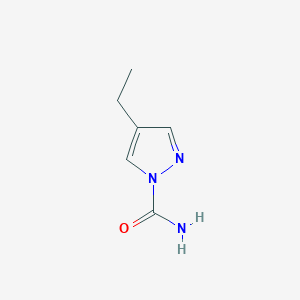
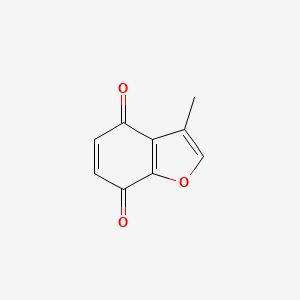


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
